Fenchlorphos-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenchlorphos-D6, also known as Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester, is a stable isotope-labeled compound. It is primarily used in scientific research for analytical testing and as a reference standard. The molecular formula of this compound is C8H2D6Cl3O3PS, and it has a molecular weight of 327.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenchlorphos-D6 involves the incorporation of deuterium atoms into the molecular structure of Fenchlorphos. The general synthetic route includes the reaction of deuterated methanol with 2,4,5-trichlorophenol in the presence of a phosphorothioic acid derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and integrity of the product .
Chemical Reactions Analysis
Types of Reactions
Fenchlorphos-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives, while substitution reactions can produce various substituted phenyl esters.
Scientific Research Applications
Fenchlorphos-D6 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of pesticides and other compounds.
Biology: In metabolic studies to trace the pathways of organophosphates in biological systems.
Medicine: For the development and testing of diagnostic tools and treatments involving organophosphates.
Industry: In the food and beverage sector for the analysis of pesticide residues .
Mechanism of Action
Fenchlorphos-D6, like other organophosphates, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and subsequent neurotoxicity. The molecular targets include acetylcholinesterase and nicotinic receptors at the neuromuscular junction .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos-D6: Another deuterium-labeled organophosphate used in analytical testing.
Fenchlorphos: The non-labeled version of Fenchlorphos-D6, used as an insecticide.
Chlorpyrifos-D6: A stable isotope-labeled version of chlorpyrifos, used for similar applications
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise analytical measurements and tracing in scientific studies. Its stability and high purity make it an ideal reference standard for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H8Cl3O3PS |
---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3 |
InChI Key |
JHJOOSLFWRRSGU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.